molecular formula C23H18F3N3O2 B2384844 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921567-37-5

3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2384844
M. Wt: 425.411
InChI Key: SDCZHTPGFITZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18F3N3O2 and its molecular weight is 425.411. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Catalysis

The chemical compound 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, belonging to the pyrido[3,2-d]pyrimidine family, has been the subject of various research studies focused on synthesis techniques and catalytic applications. For instance, research has shown the utility of nano Fe2O3@SiO2–SO3H as an efficient catalyst for the multi-component preparation of structurally diverse pyrido[2,3-d]pyrimidine derivatives, highlighting the impact of solvent on product selectivity and emphasizing the role of catalysts in the synthesis of complex organic compounds (Ghashang, Guhanathan, & Mansoor, 2017). Additionally, microwave-assisted synthesis techniques have been developed to efficiently produce fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the advantages of pressurized microwave irradiation in organic synthesis (Shaaban, 2008).

Photophysical Properties and Sensing Applications

Another area of research involves the design and synthesis of derivatives with specific photophysical properties for potential sensing applications. Studies have demonstrated the synthesis of pyrimidine-phthalimide derivatives, showcasing their solid-state fluorescence emission and positive solvatochromism. These properties are critical for the development of novel colorimetric pH sensors and logic gates, expanding the utility of these compounds in biochemical and analytical applications (Yan, Meng, Li, Ge, & Lu, 2017).

Drug Development and ADME Properties

In the context of drug development, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been explored to understand their biopharmaceutical properties. Research has revealed significant variations in solubility, permeability, and intrinsic clearance values among different derivatives, underlining the importance of structural modifications in influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential therapeutic agents (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).

properties

IUPAC Name

3-(2-phenylethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2/c24-23(25,26)18-10-8-17(9-11-18)15-29-19-7-4-13-27-20(19)21(30)28(22(29)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCZHTPGFITZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.